1,5,10,14-Tetraazacyclooctadecane

概要

説明

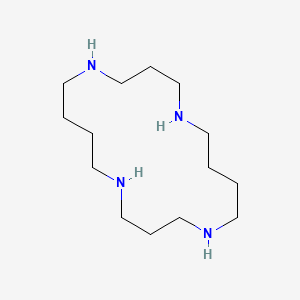

1,5,10,14-Tetraazacyclooctadecane is a macrocyclic compound with the molecular formula C14H32N4. It is a member of the azamacrocycle family, which are known for their ability to form stable complexes with metal ions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,10,14-Tetraazacyclooctadecane typically involves the cyclization of linear polyamines. One common method is the Richman-Atkins synthesis, which involves the reaction of a linear tetraamine with a dihalide under basic conditions. The reaction proceeds through a series of nucleophilic substitutions, leading to the formation of the macrocyclic ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient cyclization and minimal by-products.

化学反応の分析

Types of Reactions

1,5,10,14-Tetraazacyclooctadecane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary and tertiary amines.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the macrocycle act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halides and sulfonates are typical electrophiles used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

科学的研究の応用

Biological Applications

1.1. Metal Complexation and Drug Design

TACOD and its metal complexes have been extensively studied for their potential in drug design and delivery systems. The ability of TACOD to form stable complexes with metal ions makes it an attractive candidate for developing therapeutic agents. For instance, TACOD complexes with transition metals have shown promise in targeting cancer cells and exhibiting anti-HIV activity. Research indicates that these complexes can act as molecular catalysts in biological reactions, enhancing the efficacy of drugs by facilitating interactions at the molecular level .

1.2. Antimicrobial Activity

Studies have demonstrated that TACOD derivatives exhibit significant antimicrobial properties. The synthesis of TACOD-based Schiff base ligands has led to the formation of metal complexes that show enhanced antibacterial and antifungal activities. These compounds are being explored for their potential use in treating infections caused by resistant strains of bacteria .

Catalytic Applications

2.1. Molecular Catalysts

TACOD has been utilized as a molecular catalyst in various chemical reactions, including phosphoryl transfer reactions critical for energy metabolism in living organisms. Its macrocyclic structure allows it to stabilize transition states, thereby increasing reaction rates and selectivity . This property is particularly valuable in organic synthesis and industrial processes where efficient catalysis is required.

2.2. Environmental Applications

The ability of TACOD to form complexes with heavy metals makes it useful in environmental remediation efforts. Research has shown that TACOD can selectively bind to toxic metal ions, facilitating their removal from contaminated water sources. This application is crucial for developing sustainable methods to address environmental pollution .

Material Science Applications

3.1. Sensor Technologies

TACOD derivatives have been incorporated into sensor technologies for detecting various analytes, including ions and small molecules. The structural properties of TACOD allow for the development of ion-selective electrodes that can accurately measure concentrations of specific ions in solution, thereby aiding in environmental monitoring and clinical diagnostics .

3.2. Polymer Chemistry

In materials science, TACOD has been explored as a building block for creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with tailored functionalities suitable for applications ranging from packaging to aerospace .

Synthesis and Case Studies

The synthesis of TACOD typically involves multi-step processes that can yield high-purity compounds suitable for research and industrial applications. A notable case study involved the synthesis of C-alkyl-substituted TACOD derivatives through the reaction with carboxylic acid halides, demonstrating its versatility as a precursor for more complex molecular architectures .

作用機序

The mechanism by which 1,5,10,14-Tetraazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to medical imaging.

類似化合物との比較

Similar Compounds

1,4,7,10-Tetraazacyclododecane: Another azamacrocycle with a smaller ring size, known for its use in MRI contrast agents.

1,4,8,11-Tetraazacyclotetradecane: Similar in structure but with a different ring size, used in coordination chemistry and catalysis.

Uniqueness

1,5,10,14-Tetraazacyclooctadecane is unique due to its larger ring size, which allows for the formation of more stable complexes with larger metal ions. This property makes it particularly useful in applications requiring high stability and selectivity.

生物活性

1,5,10,14-Tetraazacyclooctadecane (TAC) is a macrocyclic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of TAC, focusing on its antimicrobial properties, metal complexation capabilities, and implications in drug delivery systems.

Chemical Structure and Properties

This compound is a 20-membered ring compound featuring four nitrogen atoms in the cyclic structure. Its formula is . The unique arrangement of nitrogen atoms allows for the formation of stable complexes with metal ions, which significantly influences its biological activity.

Antimicrobial Activity

TAC has been studied for its antimicrobial properties against various pathogens. Research indicates that TAC exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that TAC derivatives can achieve MIC values as low as 250 µg/mL against strains such as Escherichia coli and Staphylococcus aureus .

- Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes. The ability of TAC to form complexes with essential metal ions may also play a role in its efficacy .

Metal Complexation

TAC's ability to form stable complexes with transition metals enhances its biological activity. Notable findings include:

- Lead Selectivity : Complexes of TAC have been synthesized for selective ion sensing applications. For instance, the lead(II) selective electrode based on a TAC derivative demonstrated high selectivity for Pb²⁺ ions over other common cations .

- Biological Implications : Metal complexes of TAC have been explored for their potential use in drug delivery systems. The coordination of metal ions can enhance the solubility and stability of therapeutic agents, facilitating targeted delivery to specific tissues .

Case Studies

Several case studies highlight the biological applications of TAC:

- Antimicrobial Peptide Studies : TAC derivatives were evaluated alongside antimicrobial peptides for their synergistic effects. The combination showed enhanced antibacterial activity compared to individual components .

- Environmental Applications : Research into the use of TAC in environmental remediation has indicated its potential in binding heavy metals from contaminated water sources. This application takes advantage of its metal-binding properties .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Militello et al., 2011 | Antimicrobial | Effective against E. coli and S. aureus with MICs around 250 µg/mL |

| Klaunig et al., 2016 | Metal Complexation | Lead-selective electrode application with high selectivity |

| Praveen Kumar et al., 2010 | Environmental | Potential for heavy metal remediation in polluted waters |

| Li et al., 2012 | Antioxidant Properties | Exhibited antioxidant activity alongside antimicrobial effects |

特性

IUPAC Name |

1,5,10,14-tetrazacyclooctadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N4/c1-2-8-16-12-6-14-18-10-4-3-9-17-13-5-11-15-7-1/h15-18H,1-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKKKOMLVZVAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCCCNCCCCNCCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476918 | |

| Record name | 1,5,10,14-Tetraazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68966-28-9 | |

| Record name | 1,5,10,14-Tetraazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。